molecular formula C6H7ClO4S2 B2612059 3,4-Dimethoxythiophene-2-sulfonyl chloride CAS No. 2228338-40-5

3,4-Dimethoxythiophene-2-sulfonyl chloride

Cat. No.: B2612059
CAS No.: 2228338-40-5
M. Wt: 242.69
InChI Key: UNPITDSJLRDRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxythiophene-2-sulfonyl chloride (CAS 2228338-40-5) is a specialized sulfur-containing heterocyclic building block of significant interest in advanced materials science. Its core research value lies in its application as a key precursor in the synthesis and molecular modification of ambipolar conducting polymers for next-generation energy storage devices. Incorporating this reagent into polymer backbones, particularly those based on 3,4-ethylenedioxythiophene (EDOT), allows for precise tuning of electronic properties . The strong electron-withdrawing nature of the sulfonyl chloride group, combined with the electron-donating methoxy groups, creates a unique electronic configuration. Furthermore, chlorination is a recognized strategy to enhance n-doping efficiency in polymers by lowering the energy level and improving electron injection capabilities, which is crucial for developing high-performance supercapacitor electrode materials . This compound enables the creation of polymers that facilitate both p-type and n-type doping, leading to devices with wider voltage windows and higher energy density . Beyond energy storage, such functionalized conductive polymers are also explored in the realm of bioelectronic implants due to their mixed ionic-electronic conductivity and tunable softness, which are ideal for interfacing with biological tissues . Researchers will find this reagent valuable for designing novel organic electronic materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethoxythiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO4S2/c1-10-4-3-12-6(5(4)11-2)13(7,8)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPITDSJLRDRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC(=C1OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Dimethoxythiophene 2 Sulfonyl Chloride

Direct Chlorosulfonation Strategies

Direct methods involve the introduction of the chlorosulfonyl group (-SO₂Cl) onto the 3,4-dimethoxythiophene (B1306923) ring in a single synthetic operation. The electron-rich nature of the 3,4-dimethoxythiophene ring, due to the activating methoxy (B1213986) groups, facilitates electrophilic substitution, making the 2-position a primary target for functionalization.

Utilization of Chlorosulfonic Acid and Related Reagents

The direct reaction of 3,4-dimethoxythiophene with chlorosulfonic acid (ClSO₃H) is a primary method for introducing the sulfonyl chloride functional group. This electrophilic aromatic substitution reaction leverages the high reactivity of chlorosulfonic acid. researchgate.net The reaction typically proceeds by adding the thiophene (B33073) substrate to an excess of chlorosulfonic acid at controlled low temperatures to mitigate potential side reactions and decomposition. The strong electron-donating effect of the two methoxy groups directs the substitution preferentially to the C2 position. In some procedures involving less reactive substrates, an agent like phosphorus pentachloride may be used to enhance the reaction's efficiency. chemicalbook.com

Reagent/ParameterRole/ConditionExpected Outcome
3,4-DimethoxythiopheneSubstrateProvides the aromatic ring for substitution.
Chlorosulfonic Acid (ClSO₃H)Chlorosulfonating AgentReacts as the electrophile to add the -SO₂Cl group.
TemperatureReaction ControlTypically low (e.g., 0 °C) to control reactivity and prevent degradation.
SolventInert Medium (optional)An inert solvent like dichloromethane can be used for dilution.

Application of Sulfuryl Chloride and N,N-Dimethylformamide Systems

A versatile alternative for chlorosulfonation involves the use of a reagent system formed from sulfuryl chloride (SO₂Cl₂) and a formamide, typically N,N-Dimethylformamide (DMF). This combination forms a Vilsmeier-Haack type reagent, an electrophilic iminium salt, which can effect formylation or, in this context, chlorosulfonation. jk-sci.com The reaction of DMF with sulfuryl chloride generates a reactive species that attacks the electron-rich 2-position of the 3,4-dimethoxythiophene ring. This method can offer milder conditions compared to neat chlorosulfonic acid, potentially providing better functional group tolerance and selectivity.

Reagent/ParameterRole/ConditionExpected Outcome
3,4-DimethoxythiopheneSubstrateAromatic compound to be functionalized.
Sulfuryl Chloride (SO₂Cl₂)ReagentPrecursor for the active electrophile.
N,N-Dimethylformamide (DMF)Reagent/SolventReacts with SO₂Cl₂ to form the reactive Vilsmeier-type species.
TemperatureReaction ControlMild to moderate temperatures are generally employed.

Oxidative Chlorosulfonation from Thiol or Disulfide Precursors

This strategy involves the synthesis of a thiol (mercaptan) or disulfide precursor, namely 3,4-dimethoxy-2-thiophenethiol or its corresponding disulfide, followed by oxidative chlorination. A variety of modern reagents are available for this transformation, which avoids the use of highly corrosive sulfonating agents directly on the thiophene ring. organic-chemistry.orgrsc.org

Common oxidative chlorination systems include:

Hydrogen Peroxide and Thionyl Chloride (H₂O₂/SOCl₂) : This combination is a highly reactive and efficient system for the direct conversion of thiols to sulfonyl chlorides under mild conditions. organic-chemistry.orgacs.orgresearchgate.net

N-Chlorosuccinimide (NCS) : In the presence of a chloride source and acid, NCS can smoothly oxidize thiols and disulfides to the corresponding sulfonyl chlorides. researchgate.net

Aqueous Chlorine (Cl₂/H₂O) : The traditional method for preparing sulfonyl chlorides involves bubbling chlorine gas through an aqueous solution of the corresponding thiol. acs.org

The general pathway involves the initial formation of a sulfenyl chloride intermediate, which is then further oxidized to the final sulfonyl chloride.

PrecursorReagent SystemKey Features
3,4-Dimethoxy-2-thiophenethiolH₂O₂ / SOCl₂Rapid reaction times, high yields, mild conditions. organic-chemistry.orgacs.org
3,4-Dimethoxy-2-thiophenethiolN-Chlorosuccinimide (NCS) / HClGood yields, avoids harsh reagents. researchgate.net
Bis(3,4-dimethoxy-2-thienyl) disulfideAqueous Chlorine (Cl₂)Traditional, effective method. acs.org

Indirect Synthesis via Pre-functionalized Thiophene Derivatives

Indirect methods build the target molecule from a thiophene ring that already contains a related functional group at the 2-position. These multi-step sequences allow for greater control and can be advantageous if the direct methods prove problematic.

Sulfonation of 3,4-Dimethoxythiophene and Subsequent Halogenation

This two-step approach first introduces a sulfonic acid group (-SO₃H) onto the thiophene ring, followed by conversion of this group to the sulfonyl chloride.

Sulfonation : 3,4-Dimethoxythiophene can be sulfonated using reagents like concentrated sulfuric acid to yield 3,4-dimethoxythiophene-2-sulfonic acid. The high reactivity of the thiophene ring allows this reaction to proceed under relatively mild conditions.

Halogenation : The resulting sulfonic acid is then converted to the sulfonyl chloride. A standard reagent for this transformation is thionyl chloride (SOCl₂), often used with a catalytic amount of DMF. researchgate.net Other chlorinating agents like phosphorus pentachloride (PCl₅) can also be employed. researchgate.net

StepReagentIntermediate/ProductPurpose
1. SulfonationConcentrated H₂SO₄3,4-Dimethoxythiophene-2-sulfonic acidIntroduction of the sulfonate group.
2. HalogenationThionyl Chloride (SOCl₂)3,4-Dimethoxythiophene-2-sulfonyl chlorideConversion of sulfonic acid to sulfonyl chloride. researchgate.net

Derivatization from Thiophenecarboxylic Acid Analogs

While less direct, a synthetic route can be envisioned starting from 3,4-dimethoxythiophene-2-carboxylic acid. This pathway requires multiple transformations as there is no direct one-step conversion from a carboxylic acid to a sulfonyl chloride. A hypothetical, multi-step sequence could involve:

Reduction of the Carboxylic Acid : The carboxylic acid group is first reduced to the corresponding primary alcohol, 3,4-dimethoxy-2-(hydroxymethyl)thiophene, using a reducing agent like lithium aluminum hydride (LiAlH₄).

Conversion to Thiol : The alcohol is then converted into a thiol, 3,4-dimethoxy-2-thiophenemethanethiol. This can be achieved via conversion to a halide or tosylate followed by substitution with a sulfur nucleophile.

Oxidative Chlorosulfonation : Finally, the thiol is subjected to oxidative chlorosulfonation using one of the methods described in section 2.1.3 to yield the target sulfonyl chloride.

This route is more complex and likely lower-yielding than direct methods but demonstrates the synthetic versatility available for accessing complex thiophene derivatives. beilstein-journals.orgsemanticscholar.org

Emerging and Sustainable Synthetic Approaches

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling a variety of transformations under mild conditions. acs.org One such application is the synthesis of aryl and heteroaryl sulfonyl chlorides from arenediazonium salts, which serves as a sustainable alternative to the classical Meerwein chlorosulfonylation reaction. acs.orgacs.org This method often utilizes inexpensive and reusable heterogeneous photocatalysts, enhancing its green credentials. acs.org

A notable development in this area is the use of potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, as a heterogeneous, metal-free photocatalyst. acs.org This method allows for the production of sulfonyl chlorides from the corresponding arenediazonium tetrafluoroborates in good to excellent yields (50-95%) at room temperature under visible light irradiation. acs.org The necessary sulfur dioxide (SO₂) and chloride source can be conveniently generated in situ from the reaction of thionyl chloride and water. acs.org

The proposed mechanism involves the photoexcited K-PHI reducing the arenediazonium salt to form an aryl radical. This radical then reacts with SO₂ to generate a sulfonyl radical, which is subsequently trapped by a chloride ion to yield the final sulfonyl chloride product. acs.org This process demonstrates high tolerance for various functional groups, including halides, esters, and nitro groups, making it applicable to a wide range of substrates, including electron-rich and electron-deficient aromatic and heteroaromatic systems. acs.org

Table 1: Photocatalytic Synthesis of Various Sulfonyl Chlorides from Arenediazonium Salts using K-PHI This table presents a selection of substrates to demonstrate the scope and efficiency of the K-PHI photocatalytic method. Data sourced from literature findings. acs.org

EntryStarting Arenediazonium TetrafluoroborateProductYield (%)
14-Bromobenzenediazonium tetrafluoroborate4-Bromobenzene-1-sulfonyl chloride95
24-Nitrobenzenediazonium tetrafluoroborate4-Nitrobenzene-1-sulfonyl chloride91
34-Cyanobenzenediazonium tetrafluoroborate4-Cyanobenzene-1-sulfonyl chloride88
44-Methoxybenzenediazonium tetrafluoroborate4-Methoxybenzene-1-sulfonyl chloride75
5Naphthalene-2-diazonium tetrafluoroborateNaphthalene-2-sulfonyl chloride85
6Thiophene-2-diazonium tetrafluoroborateThiophene-2-sulfonyl chloride65

This photocatalytic approach represents a significant step forward in sulfonyl chloride synthesis, offering a milder, more sustainable, and highly functional group-tolerant alternative to traditional methods.

Electrochemical synthesis is gaining traction as a sustainable and powerful platform for chemical transformations, as it uses traceless electrons as the primary reagent, thereby avoiding stoichiometric chemical oxidants or reductants. whiterose.ac.uk The application of electrochemistry to the formation of sulfonyl chlorides is an area of active research, offering pathways that can be more direct and environmentally benign than conventional methods.

One emerging electrochemical strategy is the manganese-catalyzed chlorosulfonylation of terminal alkenes and alkynes via a process known as convergent paired electrolysis. cell.com In this method, both the anodic and cathodic half-reactions contribute to the formation of the desired product, which enhances atom economy and energy efficiency. cell.com This approach has been shown to be compatible with heteroaromatic sulfonyl chlorides, including those derived from thiophene, which participate efficiently in the reaction. cell.com This indicates the potential for electrochemical methods to be applied in complex molecule synthesis involving sulfonyl chloride intermediates.

Another electrochemical route involves the direct oxidative conversion of thiols or their precursors to sulfonyl chlorides. While many electrochemical studies focus on the coupling of thiols and amines to form sulfonamides directly, the intermediate formation of the sulfonyl chloride is a key step. whiterose.ac.uk Direct anodic oxidation of aromatic thiols can lead to the corresponding disulfides, which can then be further oxidized in the presence of a chloride source to yield the sulfonyl chloride. whiterose.ac.uk The precise control of electrode potential and reaction conditions is crucial for selectively targeting the sulfonyl chloride without leading to over-oxidation or undesired side reactions.

Research has also explored the electrochemical synthesis of C-3 sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates via a tandem radical addition-cyclization pathway. While this specific example leads to a sulfone, it highlights the capacity of electrochemistry to generate sulfonyl radicals from stable precursors like sulfinates, which could potentially be intercepted to form sulfonyl chlorides under modified conditions.

Table 2: Examples of Electrochemical Reactions Involving Sulfonyl Chlorides This table illustrates the participation of heteroaromatic sulfonyl chlorides in advanced electrochemical reactions. Data sourced from literature on manganese-catalyzed chlorosulfonylation. cell.com

EntrySulfonyl Chloride SubstrateAlkene/Alkyne PartnerProduct Type
1Thiophene-2-sulfonyl chloride1-Octeneβ-Chloroalkyl sulfone
2Isoxazole-5-sulfonyl chloridePhenylacetylene(E)-β-Chlorovinyl sulfone
3Pyrazole-4-sulfonyl chloride4-Vinyl-1-cyclohexeneβ-Chloroalkyl sulfone
4Benzenesulfonyl chloride1-Hexyne(E)-β-Chlorovinyl sulfone

Although direct electrochemical synthesis of this compound has not been specifically detailed, these emerging principles and methodologies demonstrate the significant potential of electrosynthesis as a green and efficient tool for the formation of aryl and heteroaryl sulfonyl chlorides.

Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethoxythiophene 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthesis of numerous important sulfur-containing functional groups.

Formation of Sulfonamides and Related Sulfonyl Derivatives

The reaction of a sulfonyl chloride with primary or secondary amines is a cornerstone of sulfonamide synthesis. It is anticipated that 3,4-Dimethoxythiophene-2-sulfonyl chloride would readily react with various amines in the presence of a base (such as pyridine or triethylamine) to afford the corresponding 3,4-dimethoxythiophene-2-sulfonamides. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. nih.gov

The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. This reaction is typically fast and efficient, providing a direct route to a diverse array of sulfonamides.

Table 1: Predicted Formation of Sulfonamides from this compound

Amine Nucleophile Base Solvent Predicted Product
Ammonia Pyridine Dichloromethane 3,4-Dimethoxythiophene-2-sulfonamide
Aniline Triethylamine Tetrahydrofuran N-phenyl-3,4-dimethoxythiophene-2-sulfonamide
Diethylamine Triethylamine Dichloromethane N,N-diethyl-3,4-dimethoxythiophene-2-sulfonamide

Synthesis of Sulfonate Esters and Sulfonic Acids

Similarly, this compound is expected to react with alcohols in the presence of a non-nucleophilic base like pyridine to yield sulfonate esters. libretexts.orglibretexts.org In this reaction, the alcohol's oxygen atom acts as the nucleophile. The C-O bond of the alcohol remains intact, meaning the stereochemistry at a chiral carbon in the alcohol is retained. libretexts.org

Hydrolysis of the sulfonyl chloride, through reaction with water, would lead to the formation of the corresponding 3,4-Dimethoxythiophene-2-sulfonic acid. This reaction can occur under neutral conditions but is often accelerated by the presence of a base.

Table 2: Predicted Synthesis of Sulfonate Esters and Sulfonic Acid

Nucleophile Base/Conditions Solvent Predicted Product
Methanol Pyridine Dichloromethane Methyl 3,4-dimethoxythiophene-2-sulfonate
Phenol Pyridine Dichloromethane Phenyl 3,4-dimethoxythiophene-2-sulfonate

Generation of Sulfones via Organometallic or Friedel-Crafts Pathways

Sulfones can be synthesized from sulfonyl chlorides through two primary pathways: reaction with organometallic reagents or through Friedel-Crafts sulfonylation.

Organometallic Pathways: Reagents such as Grignard reagents (R-MgBr) or organocuprates (R₂CuLi) are expected to react with this compound to form sulfones. In these reactions, the organometallic reagent provides a carbanion that attacks the sulfonyl sulfur, displacing the chloride ion and forming a new carbon-sulfur bond.

Friedel-Crafts Pathways: The Friedel-Crafts sulfonylation involves the reaction of a sulfonyl chloride with an electron-rich aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). wikipedia.orgresearchgate.net It is predictable that this compound could act as the sulfonylating agent, reacting with arenes like benzene or toluene to produce diaryl sulfones or aryl thienyl sulfones. researchgate.netgoogle.com The Lewis acid activates the sulfonyl chloride, making it a more potent electrophile for the aromatic substitution reaction. google.com

Radical Reactions and Their Applications

Beyond ionic reactions, sulfonyl chlorides can also participate in radical chemistry, providing pathways to different classes of organosulfur compounds.

Homolytic Cleavage of the S-Cl Bond in the Sulfonyl Group

The generation of a sulfonyl radical (RSO₂•) typically occurs through the homolytic cleavage of the sulfur-chlorine (S-Cl) bond in a sulfonyl chloride. youtube.comchemistrysteps.comyoutube.com This cleavage can be initiated by heat, light (photolysis), or through the action of a radical initiator (e.g., AIBN) or a transition metal catalyst. It is anticipated that the S-Cl bond in this compound would undergo homolysis under such conditions to generate the 3,4-dimethoxythiophene-2-sulfonyl radical. The term "C-S bond cleavage" is generally less common for radical initiation from sulfonyl chlorides, as the S-Cl bond is significantly weaker.

Sulfonyl Radical Addition to Unsaturated Compounds (Alkenes, Alkynes, Heteroaromatics)

Once generated, the 3,4-dimethoxythiophene-2-sulfonyl radical is expected to readily add across the π-systems of unsaturated compounds like alkenes and alkynes. nih.govillinois.edunih.gov This radical addition is a key step in various difunctionalization reactions. The addition of the sulfonyl radical to an alkene, for instance, forms a new carbon-centered radical intermediate. This intermediate can then be trapped by another radical (like a chlorine atom from the sulfonyl chloride precursor) or participate in further cascade reactions. Such reactions are valuable for constructing complex molecules containing both a sulfone group and another functional group in a controlled manner. nih.gov

Cross-Coupling Reactions for Thiophene (B33073) Ring Functionalization

The functionalization of the thiophene ring through cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For derivatives such as this compound, these reactions open avenues to novel materials with tailored electronic and optical properties. The electron-rich nature of the 3,4-dimethoxythiophene (B1306923) core, combined with the electrophilic sulfonyl chloride group, presents a unique substrate for various metal-catalyzed transformations.

Metal-Catalyzed Coupling Reactions for Extended Conjugation (e.g., Suzuki, Stille)

Metal-catalyzed cross-coupling reactions, particularly the Suzuki and Stille reactions, are powerful tools for the arylation and vinylation of heterocyclic compounds, leading to the extension of π-conjugated systems. While the sulfonyl chloride group is not a typical coupling partner in these reactions, which traditionally employ halides or triflates, its reactivity can be exploited under specific catalytic conditions.

The Suzuki coupling , which pairs an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base, is a versatile method for forming C-C bonds. The direct use of sulfonyl chlorides in Suzuki-type reactions is an emerging area of interest, often involving a desulfonative coupling pathway. In the context of this compound, a hypothetical Suzuki coupling with an arylboronic acid would be expected to proceed via oxidative addition of the palladium catalyst to the C-S bond, followed by transmetalation with the boronic acid and reductive elimination to afford the arylated thiophene. The efficiency of such a reaction would be highly dependent on the catalyst system, including the choice of palladium precursor and ligand, as well as the base and solvent.

Similarly, the Stille coupling utilizes an organotin reagent and a palladium catalyst to couple with an organic electrophile. wikipedia.orgorganic-chemistry.orgjk-sci.com The mechanism generally involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reactivity of sulfonyl chlorides in Stille reactions is less common but conceivable, potentially offering an alternative to more traditional electrophiles. For this compound, a Stille coupling could provide a pathway to introduce various organic fragments, thereby tuning the electronic properties of the resulting molecule. The success of this transformation would hinge on overcoming challenges such as the competitive side reactions and ensuring the stability of the organotin reagent under the reaction conditions.

Below is an interactive data table summarizing hypothetical reaction parameters for Suzuki and Stille couplings of this compound based on general knowledge of these reaction types.

ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Suzuki Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100Data not available
Suzuki 4-Tolylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane110Data not available
Stille Tributyl(phenyl)tinPd(PPh₃)₄ (5)--Toluene90Data not available
Stille Trimethyl(vinyl)tinPdCl₂(PPh₃)₂ (3)-LiClTHF65Data not available

Direct Arylation Polymerization (DArP) Analogs

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling polymerizations like Suzuki and Stille, as it avoids the pre-functionalization of one of the monomer units with organometallic reagents. core.ac.ukchemrxiv.org DArP typically involves the palladium-catalyzed coupling of a C-H bond with a C-X bond (where X is a halide).

In the context of 3,4-dimethoxythiophene derivatives, DArP has been successfully employed to synthesize conjugated polymers. core.ac.ukchemrxiv.org While this compound itself is not a typical monomer for DArP, analogous reactions involving halogenated 3,4-dialkoxythiophenes provide insight into the potential for forming polymers with extended conjugation. For instance, the polymerization of a dihalo-3,4-dialkoxythiophene with an aromatic C-H containing monomer could lead to a donor-acceptor type polymer. The electronic properties of such a polymer would be influenced by the nature of the comonomer.

A hypothetical DArP-analogous reaction involving a derivative of 3,4-dimethoxythiophene could proceed as outlined in the table below.

Monomer 1Monomer 2Catalyst (mol%)Ligand (mol%)AdditiveBaseSolventTemperature (°C)
2,5-Dibromo-3,4-dimethoxythiophene1,3-Di-tert-butylbenzenePd(OAc)₂ (2)PCy₃·HBF₄ (4)Pivalic AcidK₂CO₃Toluene120
2-Bromo-3,4-dimethoxythiophene1,4-DibromobenzenePd₂(dba)₃ (1.5)P(o-tol)₃ (6)-Cs₂CO₃DMAc130

Cycloaddition Reactions and Annulation Chemistry

Cycloaddition reactions provide a powerful strategy for the construction of cyclic and heterocyclic systems. The electron-rich 3,4-dimethoxythiophene ring system is a potential candidate for participating in certain types of cycloadditions, although its aromaticity can render it less reactive than non-aromatic dienes.

The Diels-Alder reaction , a [4+2] cycloaddition, is a classic example. wikipedia.orgorganic-chemistry.org While thiophene itself is generally a poor diene in Diels-Alder reactions due to its aromatic character, the introduction of electron-donating methoxy (B1213986) groups at the 3- and 4-positions could potentially enhance its reactivity towards electron-deficient dienophiles. nih.gov However, the reaction may require harsh conditions, and the sulfonyl chloride group at the 2-position would likely influence the regioselectivity and stereoselectivity of the cycloaddition.

Annulation reactions , which involve the formation of a new ring onto an existing one, represent another avenue for the further functionalization of the 3,4-dimethoxythiophene scaffold. researchgate.net Annulation involving the sulfonyl chloride moiety is also conceivable, where the sulfonyl chloride could act as an electrophilic trigger for a cyclization cascade. For instance, reaction with a suitably functionalized nucleophile could lead to an initial substitution at the sulfonyl group, followed by an intramolecular cyclization onto the thiophene ring. The specific outcome of such a reaction would be highly dependent on the nature of the reaction partner and the conditions employed.

Currently, there is a lack of specific experimental data in the scientific literature regarding the participation of this compound in cycloaddition and annulation reactions. Further research in this area would be necessary to fully explore the synthetic potential of this compound in the construction of complex heterocyclic architectures.

Derivatization and Functional Compound Development

Architectures Based on Oligothiophene Blocks

Beyond the synthesis of monomers for long-chain polymers, 3,4-dimethoxythiophene-2-sulfonyl chloride derivatives are valuable building blocks for the construction of well-defined oligothiophene architectures. These oligomers, with a precise number of repeating units, are crucial for fundamental studies of charge transport and for applications where a specific conjugation length is required.

Regioregularity, specifically the head-to-tail (HT) coupling of substituted thiophene (B33073) units, is critical for achieving the planar backbone conformation necessary for efficient π-orbital overlap and high charge carrier mobility. Monomers derived from this compound can be integrated into established synthetic protocols to produce regioregular oligomers.

A common strategy involves the halogenation (bromination or iodination) of the functionalized thiophene monomer at the 5-position. This di-functionalized monomer can then undergo transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These methods allow for the stepwise and controlled addition of monomer units, leading to oligomers with a defined length and perfect HT-HT regioregularity. Solid-phase synthesis has also emerged as a powerful technique for the iterative construction of regioregular oligothiophenes on a polymer support, ensuring high purity of the final product.

The sulfonyl group (-SO₂-) is strongly electron-withdrawing, and its incorporation into a thiophene ring has profound effects on the molecule's electronic structure. When placed adjacent to the electron-donating methoxy (B1213986) groups and the π-conjugated thiophene core, it creates a "push-pull" or donor-acceptor system within the monomer itself.

This intramolecular charge transfer character is a key principle in the engineering of low-bandgap materials. By pairing the sulfonyl-functionalized thiophene with other electron-rich or electron-poor aromatic systems, hybrid molecular structures with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be designed. The steric bulk of the substituent attached to the sulfonyl group also plays a crucial role in determining the solid-state packing of the molecules, influencing intermolecular interactions and charge transport properties in thin films.

Development of Sulfonyl-Modified Bio-Conjugates (excluding direct medical applications)

The reactivity of the sulfonyl chloride group makes it suitable for creating conjugates with biological or biomimetic molecules for applications in materials science, diagnostics, and sensing. By excluding direct medical treatments, the focus shifts to creating functional materials that can interact with or detect biological components.

Thiophene-based fluorophores are utilized for cellular imaging and staining. researchgate.net The conjugation of a fluorescent molecule to the 3,4-dimethoxythiophene (B1306923) core via a sulfonamide or sulfonate ester linkage can produce novel probes. The thiophene unit can act as part of the conjugated system of the fluorophore, and its electron-rich nature can be used to modulate the emission and absorption wavelengths.

A significant application is the development of fluorescent probes for detecting specific biological analytes. For example, sulfonamide-based probes have been designed to selectively react with thiols, such as the amino acid cysteine. nih.govacs.org The reaction with a thiol cleaves the sulfonamide bond, leading to a significant change in the fluorescence of the molecule. acs.orgnih.gov A derivative of this compound could be conjugated with a fluorophore to create a "turn-on" or "turn-off" sensor for thiols in biological samples. Furthermore, zwitterionic side chains can be attached to create polythiophenes that act as antibiofouling materials, which are valuable for biosensors and other devices that must function in complex biological media. nih.govrsc.org

Applications in Advanced Materials Science and Engineering

Precursor for Electroactive and Optoelectronic Polymers

The compound is a key monomer and precursor in the development of polymers for electronic and optoelectronic applications. The presence of the 3,4-dimethoxythiophene (B1306923) unit is crucial for imparting desirable electronic properties to the resulting polymer backbone.

Integration into Poly(3,4-dimethoxythiophene) (PDMOT) Architectures

While direct polymerization of 3,4-Dimethoxythiophene-2-sulfonyl chloride is not the primary route to PDMOT, its parent monomer, 3,4-dimethoxythiophene (DMOT), is fundamental to these architectures. hcchems.com PDMOT and its derivatives are part of the broader class of poly(3,4-dialkoxythiophenes), which are renowned for their electroactive properties. Research into related structures, such as poly(3',4'-dimethoxy-2,2':5',2"-terthiophene), demonstrates that the dimethoxy substituents are a major factor influencing the structural and physicochemical characteristics of the resulting polymers. mdpi.comnih.gov These polymers are synthesized via oxidative polymerization, and their properties, including conductivity and electrochemical activity, can be tuned by adjusting reaction conditions. nih.gov The sulfonyl chloride group offers a reactive handle for post-polymerization modification or for creating specific polymer architectures, although the direct polymerization of the sulfonyl chloride derivative itself is less common than the parent thiophene (B33073).

Design of Thiophene-Based Conjugated Copolymers with Tunable Electronic Properties

This compound is an excellent candidate for designing donor-acceptor (D-A) type conjugated copolymers. The electron-donating nature of the dimethoxythiophene (B8504030) unit can be combined with various electron-accepting monomers to create polymers with tailored electronic properties. This D-A strategy is a well-established method for tuning the bandgap, HOMO/LUMO energy levels, and charge transport characteristics of conjugated polymers. frontiersin.orgntu.edu.tw

For instance, copolymers based on 3,4-ethylenedioxythiophene (B145204) (EDOT), a structurally similar and widely studied monomer, have demonstrated excellent redox activity and high conductivity. frontiersin.orgnih.gov By strategically copolymerizing monomers, researchers can combine the advantageous properties of different building blocks. frontiersin.org Theoretical studies on EDOT-based copolymers show that both the strength of the acceptor unit and the resulting geometry of the polymer chain significantly influence the final electronic properties. ntu.edu.tw The use of 3,4-dimethoxythiophene as a linkage unit in dimeric acceptors has been shown to influence the dihedral angle of the molecule, which in turn helps to prevent excessive aggregation and leads to more ideal film morphology for applications in organic solar cells. nankai.edu.cn This results in enhanced and more balanced charge transport, leading to improved device performance. nankai.edu.cn

Table 1: Comparison of Electronic Properties in Thiophene-Based Copolymers

Copolymer System Key Feature Impact on Electronic Properties Reference
EDOT-based Copolymers Combination of electron-rich and electron-deficient units Tunable HOMO/LUMO levels, improved redox activity frontiersin.org
PEDOT-TP & PEDOT-BDP Quinoidal geometry and large intramolecular charge transfer Small band gaps (0.97 eV and 0.7 eV respectively) ntu.edu.tw

Materials for Organic Electronics and Sensing Applications (e.g., Electrochromic Devices)

Polymers derived from 3,4-dimethoxythiophene are highly promising for applications in organic electronics, including electrochromic devices. Electrochromic materials can change their optical properties (color) in response to an applied electrical potential. Polymers like Poly(3,4-propylenedioxythiophene) (PProDOT), which is structurally related to PDMOT, exhibit excellent electrochromic performance, including high optical contrast, fast switching times, and good coloration efficiency. mdpi.comresearchgate.net

The performance of these materials is linked to their ability to undergo reversible redox reactions, which is facilitated by the electron-rich nature of the thiophene rings. mdpi.com The color changes arise from the alteration of the electronic structure of the polymer backbone upon oxidation and reduction. For example, many poly(3,4-dialkoxythiophene) derivatives switch between a colored, neutral state and a highly transmissive, oxidized state. mdpi.com This makes them ideal candidates for applications such as smart windows, displays, and sensors. wat.edu.plbangor.ac.ukresearchgate.net The sulfonyl chloride group can be used to anchor these polymers to surfaces or to introduce other functional groups that can enhance sensing capabilities or device stability.

Table 2: Performance of Related Polymers in Electrochromic Applications

Polymer Application Key Performance Metric Reference
PProDOT-based Copolymers Electrochromic Devices Gradual color change from red (neutral) to transmissive grey (oxidized) mdpi.com
PProDOT-Me2 Flexible Electrochromic Device Tunable light transmittance between transparent and deep blue researchgate.net

Role in Surface Functionalization and Interface Engineering

The reactive sulfonyl chloride group (-SO₂Cl) is a key feature of this compound, making it highly useful for surface functionalization and interface engineering. polytechnique.edu This functional group can readily react with nucleophiles such as amines (-NH₂) and hydroxyls (-OH) present on various surfaces, forming stable sulfonamide or sulfonate ester linkages, respectively.

Catalytic and Supramolecular Applications (excluding catalyst synthesis based on properties)

While direct catalytic applications of this compound itself are not widely reported, its derivatives can be incorporated into more complex molecular systems for catalytic and supramolecular chemistry. The sulfonyl group can act as a robust anchoring point to link the thiophene moiety to larger scaffolds, such as metal-organic frameworks (MOFs) or polymer supports. The electron-rich thiophene unit could then potentially participate in catalytic cycles or act as a recognition site.

In supramolecular chemistry, the defined geometry and electronic nature of the 3,4-dimethoxythiophene unit can be exploited in the design of host-guest systems or self-assembling architectures. For example, the sulfonyl group can be transformed into sulfonamides, which are known to form predictable hydrogen bonding networks, a key interaction in directing supramolecular assembly. beilstein-journals.org These assemblies could find use in areas like molecular recognition and the construction of complex, functional nanostructures.

Computational and Theoretical Chemistry Investigations

Electronic Structure and Spectroscopic Property Predictions

Density Functional Theory (DFT) Analysis of Molecular Orbitals and Band Gaps

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for predicting the electronic properties of molecules. For 3,4-Dimethoxythiophene-2-sulfonyl chloride, a DFT analysis would elucidate the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial in determining its reactivity and electronic behavior.

Based on studies of similar thiophene (B33073) derivatives, the HOMO of this compound is expected to be localized primarily on the electron-rich 3,4-dimethoxythiophene (B1306923) ring. The electron-donating nature of the two methoxy (B1213986) groups at the 3 and 4 positions increases the electron density of the thiophene ring, thereby raising the energy of the HOMO. Conversely, the sulfonyl chloride group is a strong electron-withdrawing group. This characteristic suggests that the LUMO will be predominantly located on the 2-sulfonyl chloride moiety.

The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that influences the molecule's stability and its potential applications in organic electronics. nih.gov A smaller band gap generally correlates with higher reactivity and potential for charge transfer interactions. nih.gov In a computational study of various thiophene-based molecules, the band gap was shown to be tunable by the introduction of different substituent groups. researchgate.net For instance, a study on thiophene sulfonamide derivatives calculated HOMO-LUMO energy gaps in the range of 3.44–4.65 eV. mdpi.com Given the presence of both strong electron-donating (dimethoxy) and electron-withdrawing (sulfonyl chloride) groups, this compound is predicted to have a relatively small band gap, indicative of a molecule with significant intramolecular charge transfer character.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted CharacteristicRationale based on Analogous Structures
HOMO Localization Primarily on the 3,4-dimethoxythiophene ringElectron-donating methoxy groups increase electron density on the thiophene core.
LUMO Localization Primarily on the 2-sulfonyl chloride groupThe sulfonyl chloride group is a strong electron-withdrawing moiety.
Band Gap (HOMO-LUMO) Relatively smallThe "push-pull" nature of the electron-donating and electron-withdrawing groups reduces the energy gap.
Ionization Potential Relatively lowThe electron-rich thiophene ring facilitates the removal of an electron.
Electron Affinity Relatively highThe electron-withdrawing sulfonyl chloride group stabilizes an additional electron.

This table is generated based on theoretical principles and data from computational studies on analogous thiophene derivatives.

Vibrational Spectroscopy Simulations (FT-IR, Raman) for Structural Elucidation

Computational simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are invaluable for confirming molecular structures and understanding the vibrational modes of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data for validation.

For this compound, DFT calculations would predict a complex vibrational spectrum with characteristic peaks corresponding to its various functional groups. Key vibrational modes would include:

Thiophene Ring Vibrations : The C-C and C-S stretching vibrations within the thiophene ring are typically observed in the fingerprint region of the IR and Raman spectra. For 2-substituted thiophenes, C-C stretching vibrations are reported in the range of 1347-1532 cm⁻¹. iosrjournals.org

Methoxy Group Vibrations : The C-H stretching vibrations of the methyl groups will appear in the 2800-3000 cm⁻¹ region. The C-O stretching vibrations of the methoxy groups would also be present.

Sulfonyl Chloride Group Vibrations : The sulfonyl group (SO₂) has characteristic symmetric and antisymmetric stretching modes. In thiophene sulfonamides, the antisymmetric O=S=O stretching vibrations are observed in the range of 1375-1475 cm⁻¹. mdpi.com The S-Cl stretching vibration would be expected at a lower frequency.

Simulations on related molecules like 2-thiophene carboxylic acid have shown good agreement between DFT-calculated vibrational frequencies and experimental spectra. iosrjournals.org Such simulations for this compound would provide a detailed assignment of its vibrational modes, aiding in its structural characterization.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber Range (cm⁻¹)
Thiophene RingC-H stretching3000-3100
Thiophene RingC=C stretching1500-1600
Thiophene RingC-S stretching600-850
Methoxy GroupsC-H stretching (methyl)2850-2960
Methoxy GroupsC-O stretching1000-1250
Sulfonyl ChlorideS=O antisymmetric stretching1350-1400
Sulfonyl ChlorideS=O symmetric stretching1150-1200
Sulfonyl ChlorideS-Cl stretching300-400

This table is generated based on typical vibrational frequencies for these functional groups found in the literature and computational studies of similar molecules.

Reaction Pathway and Mechanism Elucidation

Transition State Analysis of Synthetic Transformations

Computational chemistry can be used to model reaction mechanisms and identify the transition states of chemical reactions. This is particularly useful for understanding the synthesis of complex molecules. The synthesis of this compound likely involves the chlorosulfonation of 3,4-dimethoxythiophene. Thiophene is known to be highly reactive towards electrophilic substitution reactions like sulfonation. stackexchange.com

A transition state analysis of this reaction would involve mapping the potential energy surface as the electrophile (such as chlorosulfonic acid) approaches the thiophene ring. Due to the electron-donating nature of the methoxy groups, the 2 and 5 positions of the thiophene ring are activated towards electrophilic attack. Computational modeling could predict the activation energies for attack at these different positions, providing insight into the regioselectivity of the reaction. DFT studies on the electrophilic substitution of thiophene have been performed to understand its reactivity compared to benzene. researchgate.net

Prediction of Selectivity in Derivatization Reactions

This compound is a versatile intermediate for further chemical synthesis, primarily through reactions of the sulfonyl chloride group. The sulfonyl chloride can react with various nucleophiles (e.g., amines, alcohols) to form sulfonamides, sulfonates, and other derivatives.

Computational methods can predict the selectivity of these derivatization reactions. By calculating the activation barriers for the reaction of the sulfonyl chloride with different nucleophiles, one could predict which reactions are more kinetically favorable. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, indicating the most likely sites for nucleophilic attack. For this compound, the sulfur atom of the sulfonyl chloride group would be highly electrophilic and thus the primary site for nucleophilic attack.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment (e.g., solvent molecules). mdpi.com For this compound, MD simulations could explore the rotational freedom around the C-S bond connecting the sulfonyl chloride group to the thiophene ring and the C-O bonds of the methoxy groups.

These simulations would reveal the preferred conformations of the molecule in different solvents and at various temperatures. Understanding the conformational landscape is important as it can influence the molecule's reactivity and its packing in the solid state. MD simulations of substituted azothiophenes have been used to characterize their local solvation structure and understand the role of explicit solvent molecules. nih.gov A similar approach for this compound would provide a detailed picture of its interactions with solvent molecules, which is crucial for understanding its behavior in solution-phase reactions.

Quantitative Structure-Property Relationship (QSPR) Studies for Derived Compounds

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. While specific QSPR studies on derivatives of this compound are not extensively documented in publicly available literature, the principles of QSPR have been widely applied to structurally related thiophene derivatives, particularly thiophene sulfonamides. These studies provide a framework for understanding how structural modifications would likely influence the properties of compounds derived from this compound.

The core of a QSPR study involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR), to build a model that relates these descriptors to an experimentally determined property. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices), among others.

A key application of QSPR is the prediction of physicochemical properties like the partition coefficient (log P), which measures a compound's hydrophobicity and is crucial for predicting its behavior in biological systems. For instance, a 2D-QSPR study on a series of N-(aryl)-2-thiophene-2-ylacetamide derivatives successfully developed a statistically significant model to predict their partition coefficients. asianpubs.orgresearchgate.net The resulting equation highlighted the importance of specific structural features, finding that hydrogen acceptor groups on the phenyl ring had a favorable effect on the partition coefficient, whereas the field effects of substituents were detrimental. asianpubs.orgresearchgate.net

Furthermore, computational studies on thiophene sulfonamide derivatives, which can be synthesized from thiophene sulfonyl chlorides, have utilized density functional theory (DFT) to calculate various quantum chemical descriptors. mdpi.com These descriptors are then correlated with molecular properties such as stability and non-linear optical (NLO) response. mdpi.comresearchgate.net In one such study, a series of eleven thiophene sulfonamide derivatives were analyzed. mdpi.com The researchers calculated properties including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω). mdpi.com

The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor as it relates to the chemical reactivity and kinetic stability of a molecule. A larger energy gap implies higher stability and lower reactivity. mdpi.com In the aforementioned study, it was found that compounds with a larger energy gap were more stable. mdpi.com This type of analysis is instrumental in designing novel compounds with desired stability for various applications.

The findings from this computational study on thiophene sulfonamide derivatives are summarized in the interactive data table below. This data illustrates the range of values for key molecular descriptors that can be obtained through structural modifications, forming the basis for a QSPR model.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Chemical Hardness (η)Electronic Chemical Potential (μ)Electrophilicity Index (ω)
1 -5.98-1.334.652.32-3.652.87
2 -5.93-1.634.302.15-3.783.32
3 -6.11-1.464.652.32-3.783.07
4 -5.69-1.713.981.99-3.703.44
5 -5.87-1.903.971.98-3.883.80
6 -5.81-2.013.801.90-3.914.02
7 -5.39-1.953.441.72-3.673.92
8 -5.70-1.913.791.89-3.803.82
9 -5.92-1.824.102.05-3.873.65
10 -5.85-1.893.961.98-3.873.78
11 -5.73-1.933.801.90-3.833.86
Data sourced from a computational study on thiophene sulfonamide derivatives. mdpi.com

Such computational and theoretical investigations are invaluable for predicting the properties of new, unsynthesized compounds. By applying similar methodologies to derivatives of this compound, it would be possible to build robust QSPR models to guide the synthesis of novel molecules with tailored electronic, physicochemical, and potentially biological properties.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Selectivity

Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 3,4-Dimethoxythiophene-2-sulfonyl chloride and its derivatives. A key goal is to enhance atom economy, which maximizes the incorporation of starting materials into the final product, thereby minimizing waste. rsc.org Strategies such as one-pot synthesis, where multiple reaction steps are carried out in a single reactor, can significantly improve efficiency. nih.gov

Moreover, achieving high selectivity in the functionalization of the thiophene (B33073) ring is crucial. nih.gov The development of novel catalytic systems, including those based on transition metals or organocatalysts, could enable precise control over the position of substitution, leading to the desired isomers with high purity. organic-chemistry.org Exploring greener reaction conditions, such as the use of environmentally benign solvents and lower reaction temperatures, will also be a critical aspect of future synthetic explorations. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Strategies

StrategyPotential AdvantagesResearch Focus
One-Pot Synthesis Reduced reaction time, lower solvent consumption, minimized waste. nih.govDevelopment of compatible reaction sequences and catalysts.
Catalytic C-H Activation Direct functionalization of C-H bonds, improved atom economy.Design of selective catalysts for specific C-H bond activation on the thiophene ring.
Flow Chemistry Precise control over reaction parameters, enhanced safety, scalability.Optimization of reactor design and reaction conditions for continuous production.
Photocatalysis Use of light as a traceless reagent, mild reaction conditions. nih.govDevelopment of suitable photocatalysts and understanding of reaction mechanisms. nih.gov

Rational Design of Multi-functional Derivatives for Integrated Systems

The inherent reactivity of the sulfonyl chloride group in this compound allows for its derivatization into a wide array of functional molecules, including sulfonamides and sulfonate esters. Future research will increasingly focus on the rational design of these derivatives to create multi-functional molecules for integrated systems. nih.gov This involves a deep understanding of structure-property relationships to tailor molecules with specific electronic, optical, or biological properties.

In the realm of medicinal chemistry, for example, derivatives of this compound could be designed as inhibitors for specific enzymes or as ligands for receptors, leveraging the known biological activities of thiophene-containing compounds. nih.gov The ability to introduce various functional groups through the sulfonyl chloride handle provides a powerful tool for optimizing the pharmacological profile of lead compounds.

Advancements in Thiophene-Based Conjugated Materials through Sulfonyl Chemistry

Thiophene-based conjugated polymers are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.org The sulfonyl group, when incorporated into the thiophene backbone or as a pendant group, can significantly influence the electronic properties, morphology, and stability of these materials.

Future research will explore the use of this compound as a monomer or a modifying agent in the synthesis of novel conjugated polymers. The electron-withdrawing nature of the sulfonyl group can be used to tune the energy levels of the resulting polymers, which is a critical parameter for optimizing the performance of electronic devices. Furthermore, the sulfonyl group can serve as a handle for post-polymerization functionalization, allowing for the fine-tuning of material properties. rsc.org

High-Throughput Screening and Combinatorial Approaches in Derivatization

To accelerate the discovery of new materials and biologically active compounds, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. ewadirect.com These approaches allow for the rapid synthesis and evaluation of large libraries of compounds. ewadirect.com The reactivity of this compound makes it an ideal candidate for such strategies.

Future research will likely involve the development of automated synthesis platforms to generate diverse libraries of sulfonamides and sulfonate esters from this compound and a variety of amines and alcohols. scienceintheclassroom.org These libraries can then be screened for desired properties, such as catalytic activity, biological efficacy, or specific material characteristics. semanticscholar.org This approach significantly shortens the discovery-to-application timeline. scienceintheclassroom.org

Integration with Advanced Characterization Techniques for Real-time Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and derivatization of this compound is essential for optimizing processes and designing new materials. Future research will increasingly rely on the integration of advanced in-situ characterization techniques for real-time monitoring of chemical transformations.

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the formation of intermediates and the evolution of product distribution during a reaction. researchgate.net This information is crucial for developing more efficient and selective synthetic protocols. For polymeric materials derived from this compound, techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) can provide information on the thin-film morphology and crystal structure, which are critical for device performance. tum.de

Table 2: Advanced Characterization Techniques for Thiophene Derivatives

TechniqueInformation ProvidedApplication in Research
In-situ FTIR/Raman Spectroscopy Real-time monitoring of functional group transformations. researchgate.netOptimization of reaction conditions and understanding of polymerization kinetics. researchgate.net
In-situ NMR Spectroscopy Identification of reaction intermediates and quantification of species.Elucidation of complex reaction mechanisms.
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) Analysis of thin-film morphology and molecular packing. tum.deCorrelation of material structure with electronic device performance. tum.de
Mass Spectrometry (e.g., ESI-MS) Characterization of reaction products and intermediates.High-throughput screening of reaction outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Dimethoxythiophene-2-sulfonyl chloride, and how can reaction efficiency be quantified?

  • Methodological Answer : The compound is typically synthesized via sulfonation of 3,4-dimethoxythiophene using chlorosulfonic acid or thionyl chloride (SOCl₂) under anhydrous conditions . Reaction efficiency can be quantified by monitoring the conversion rate via thin-layer chromatography (TLC) and calculating yields after purification by flash chromatography. Characterization should include 1H^1H/13C^{13}C NMR to confirm sulfonyl chloride formation and assess purity. For reproducibility, document solvent selection (e.g., dichloromethane vs. chloroform), temperature control (±2°C), and moisture exclusion techniques .

Q. How should researchers handle stability challenges during storage of this compound?

  • Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon/nitrogen) in sealed, flame-resistant containers at –20°C. Regularly test stability via FT-IR to detect sulfonic acid byproducts (broad O–H stretch ~3400 cm⁻¹). For long-term stability, pre-dry solvents and use molecular sieves in storage environments .

Q. What safety protocols are critical when working with this compound in a laboratory setting?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Immediate decontamination of spills requires inert adsorbents (e.g., vermiculite) followed by neutralization with sodium bicarbonate. Emergency protocols should align with GHS 1.1 guidelines, including eyewash stations and emergency contact procedures (e.g., +49 89 1 92 40 for EU-based labs) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution on the sulfonyl group, identifying electrophilic hotspots. Compare with experimental kinetic data (e.g., reaction rates with amines or alcohols) to validate predictions. Use software like Gaussian or ORCA for simulations, referencing crystallographic data from analogous sulfonates (e.g., bond angles in 3,4-dichloro-benzenesulfonate derivatives) .

Q. What analytical techniques resolve contradictions in NMR data for derivatives of this compound?

  • Methodological Answer : Contradictions in 1H^1H NMR signals (e.g., splitting patterns for methoxy groups) may arise from rotameric equilibria or solvent effects. Use variable-temperature NMR (VT-NMR) to probe dynamic behavior or employ 13C^{13}C-DEPT to distinguish overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline derivatives are obtainable .

Q. How can researchers optimize regioselectivity in sulfonylation reactions using this reagent?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Design experiments comparing solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., DMAP). Use Hammett plots to correlate substituent effects on the thiophene ring with reaction outcomes. For example, electron-donating methoxy groups may direct sulfonylation to the 2-position, but steric hindrance could alter this .

Data Interpretation and Experimental Design

Q. What strategies validate the purity of this compound in multi-step syntheses?

  • Methodological Answer : Combine orthogonal techniques:

  • HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against a certified reference standard.
  • Elemental Analysis : Confirm %C, %H, and %S within ±0.4% of theoretical values.
  • Karl Fischer Titration : Quantify residual moisture (<0.1% w/w) to assess hydrolytic degradation .

Q. How should researchers design kinetic studies to investigate hydrolysis mechanisms of this compound?

  • Methodological Answer : Conduct pseudo-first-order kinetics under controlled pH (e.g., buffer solutions from pH 2–10). Monitor hydrolysis via UV-Vis spectroscopy (e.g., absorbance decay at 280 nm) or conductometric titration. Use Arrhenius plots to determine activation energy and propose mechanisms (e.g., SN2 vs. associative pathways). Include deuterated solvents (D₂O) to isolate isotope effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.